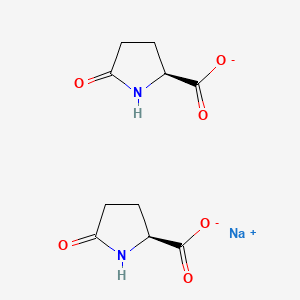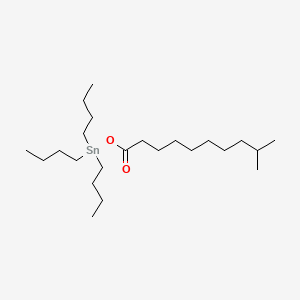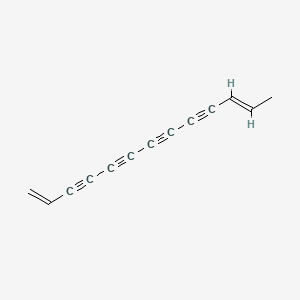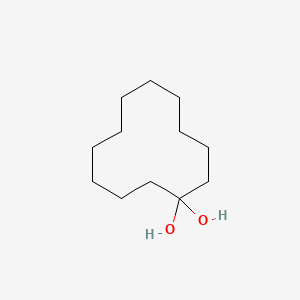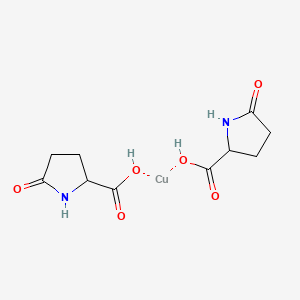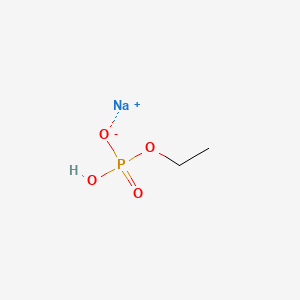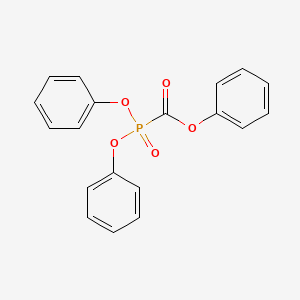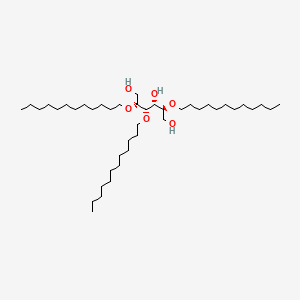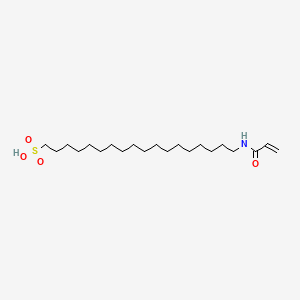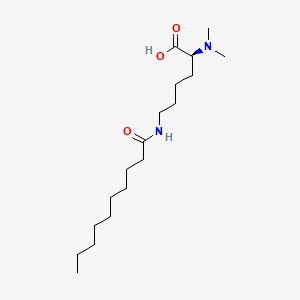
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine is a chemical compound with the molecular formula C20H40N2O3 and a molecular weight of 356.5432 It is a derivative of lysine, an essential amino acid, and features a long aliphatic chain attached to the lysine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine typically involves the following steps:
Starting Materials: The synthesis begins with L-lysine, which undergoes a series of chemical reactions to introduce the dimethyl and oxodecyl groups.
Dimethylation: The amino group of lysine is dimethylated using reagents such as formaldehyde and formic acid under controlled conditions.
Acylation: The dimethylated lysine is then acylated with a decanoyl chloride to introduce the 1-oxodecyl group. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxodecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine can be compared with other similar compounds, such as:
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine: This compound has a similar structure but differs in the length of the aliphatic chain.
N2,N2-Dimethyl-N6-(1-oxooctyl)-L-lysine: This compound has a shorter aliphatic chain compared to this compound.
N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine: This compound has a longer aliphatic chain compared to this compound.
The uniqueness of this compound lies in its specific aliphatic chain length, which can influence its chemical properties and biological activity.
Propriétés
Numéro CAS |
93893-39-1 |
|---|---|
Formule moléculaire |
C18H36N2O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(2S)-6-(decanoylamino)-2-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-4-5-6-7-8-9-10-14-17(21)19-15-12-11-13-16(18(22)23)20(2)3/h16H,4-15H2,1-3H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
Clé InChI |
LCZPOZSSUMKXJZ-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES canonique |
CCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




